
Dimethyl (2,4,6-trinitrophenyl)phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl (2,4,6-trinitrophenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2,4,6-trinitrophenyl ring. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl (2,4,6-trinitrophenyl)phosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a phosphite reacts with an alkyl halide to form the phosphonate ester. For example, dimethyl phosphite can react with 2,4,6-trinitrochlorobenzene under suitable conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and achieve the desired product quality .
化学反应分析
Types of Reactions
Dimethyl (2,4,6-trinitrophenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of aminophosphonates.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include various phosphonate derivatives, aminophosphonates, and substituted phosphonates, depending on the specific reaction and conditions employed .
科学研究应用
Dimethyl (2,4,6-trinitrophenyl)phosphonate has a wide range of scientific research applications:
作用机制
The mechanism of action of dimethyl (2,4,6-trinitrophenyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular pathways involved in oxidative stress and apoptosis, leading to its potential therapeutic effects .
相似化合物的比较
Similar Compounds
Similar compounds to dimethyl (2,4,6-trinitrophenyl)phosphonate include:
2,4,6-Trinitroaniline: Known for its antitumor properties.
2,4,6-Trinitrophenol: Used in biochemical studies and as a metabolic stimulant.
1,3-Dimethyl-2,6-dioxo-5-(2,4,6-trinitrophenyl)-1,2,3,6-tetrahydropyrimidin-4-olate: Studied for its high energy density and thermal stability.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
属性
CAS 编号 |
65299-83-4 |
|---|---|
分子式 |
C8H8N3O9P |
分子量 |
321.14 g/mol |
IUPAC 名称 |
2-dimethoxyphosphoryl-1,3,5-trinitrobenzene |
InChI |
InChI=1S/C8H8N3O9P/c1-19-21(18,20-2)8-6(10(14)15)3-5(9(12)13)4-7(8)11(16)17/h3-4H,1-2H3 |
InChI 键 |
IMTJEZNAWMRELY-UHFFFAOYSA-N |
规范 SMILES |
COP(=O)(C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


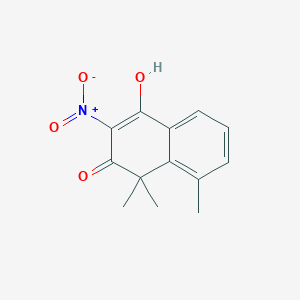
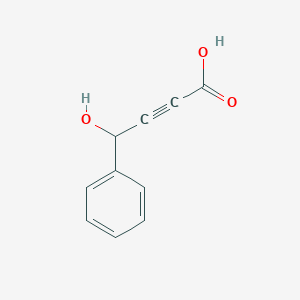
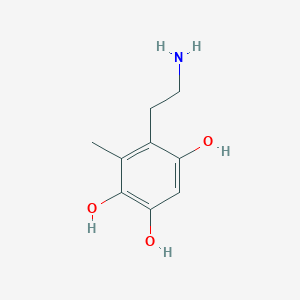
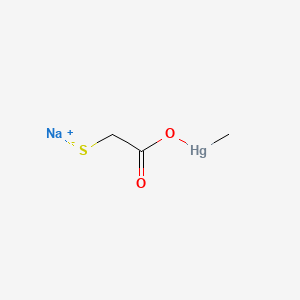
![6-{[2-(2-Iodoacetamido)ethyl]amino}naphthalene-2-sulfonic acid](/img/structure/B14496655.png)
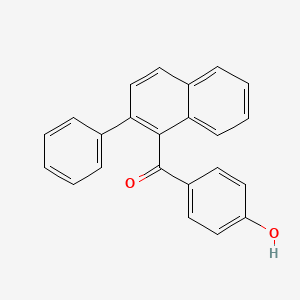
![(E)-1-Chloro-2-[4-(2,2-dimethylpropoxy)phenyl]diazene](/img/structure/B14496669.png)
![4-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid](/img/structure/B14496671.png)

![6-{[(Pyridin-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14496696.png)
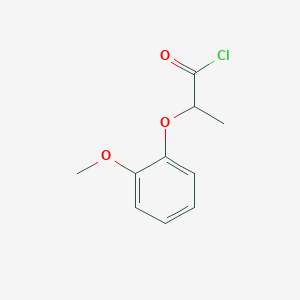
![1,6-Dimethoxybenzo[pqr]tetraphene](/img/structure/B14496730.png)


